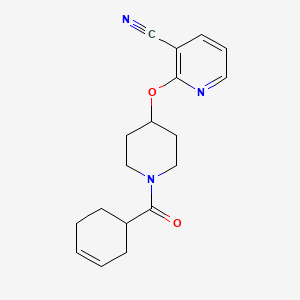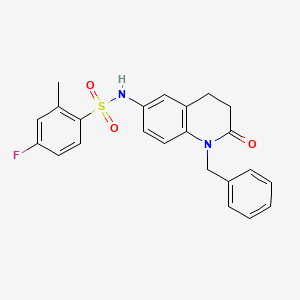
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid” often belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions, such as those used in the synthesis of tetracycline derivatives . Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are often used to confirm the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is also used for the analysis of polymers .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electrophilic aromatic substitution . The reactions are monitored by following the perturbations observed in the 1H–15N heteronuclear single quantum coherence (HSQC) spectra of the proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by their melting point, relative density, vapor pressure, and solubility in water and various organic solvents .Applications De Recherche Scientifique
Synthetic Studies and Chemical Structure Analysis
Synthesis of Key Intermediates : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, highlights the importance of compounds like 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid in medicinal chemistry. This synthesis involved condensation and cyclodehydration processes, demonstrating the compound's utility in complex chemical reactions (Li et al., 2013).
Crystal Structure and Spectroscopy : The detailed study of the crystal structure of similar compounds provides insights into their molecular interactions and stability. The packing diagram from crystallographic analysis shows how aromatic stacking interactions and hydrogen bonds stabilize the structure, which is essential for understanding the compound's behavior in different environments (Li et al., 2013).
Advanced Organic Synthesis Techniques
Asymmetric Synthesis : The compound's derivatives are used in the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. This process involves condensation of tert-butyl (E)-3-(2'-aminophenyl)propenoate with various aldehydes, illustrating the compound's role in producing pharmacologically relevant structures (Davies et al., 2009).
Tert-Butoxycarbonylation : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids showcases the compound's versatility in organic synthesis (Saito et al., 2006).
Medicinal Chemistry Applications
Antibacterial Properties : The study of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including those with similar structures to this compound, reveals their significant activities against Gram-positive and Gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Koga et al., 1980).
Synthesis of Glycuronamides : Glycopyranosiduronic acids linked to amino acids, prepared using O-tert-butyl and Nε-tert-butyloxycarbonyl protected amino acid tert-butyl esters, demonstrate the role of similar compounds in synthesizing microbial polysaccharides and their conversion into neoglycoconjugates. This has potential applications in immunochemical studies (Chernyak et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNEJJFMGIKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

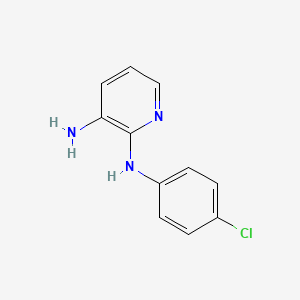
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)
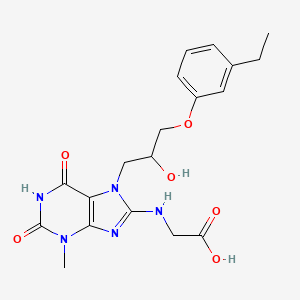
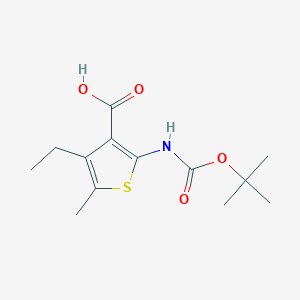

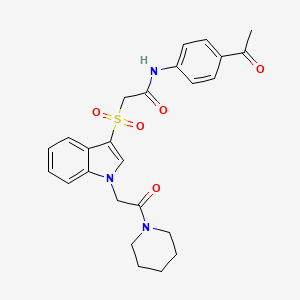
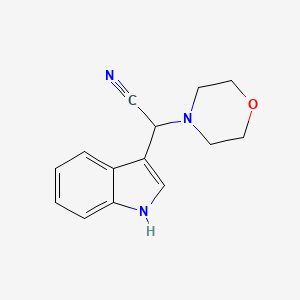
![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)

